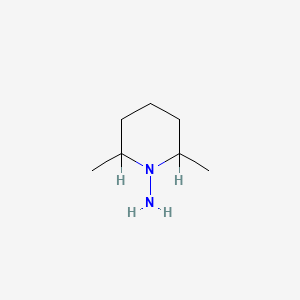

1-Amino-2,6-dimethylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223069. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWWAIVYPJROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959940 | |

| Record name | 2,6-Dimethylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39135-39-2, 61147-58-8 | |

| Record name | 1-Amino-2,6-dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39135-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-amino-2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039135392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC223068 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-1-piperidylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Amino-2,6-dimethylpiperidine CAS number 39135-48-2.

An In-depth Technical Guide to 1-Amino-2,6-dimethylpiperidine (CAS: 39135-48-2)

Introduction

This compound, identified by CAS number 39135-48-2, is a substituted heterocyclic amine that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry.[1] As a derivative of piperidine, a core scaffold in numerous pharmaceuticals, this compound offers a unique combination of steric hindrance from the two methyl groups and a reactive primary amino group.[1][2] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development. The strategic placement of the methyl groups influences the conformational properties of the piperidine ring, while the exocyclic N-amino group provides a key nucleophilic handle for constructing more complex molecular architectures.[3]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its application in experimental design. The compound is typically supplied as a technical-grade liquid, which dictates its handling and purification procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 39135-48-2 | [4] |

| Molecular Formula | C₇H₁₆N₂ | [4] |

| Molecular Weight | 128.22 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 65-80 °C at 30 mmHg | [5][6] |

| Density | 0.865 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.465 | [5] |

| Flash Point | 42 °C (107.6 °F) - closed cup | |

Structural elucidation is paramount for confirming the identity and purity of the compound. Detailed experimental and theoretical studies on its molecular structure have been performed. Spectroscopic data, including Fourier-transform infrared (FTIR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectra, have been reported, providing a complete vibrational and electronic structure analysis.[7][8] The mass spectrum is also available through the NIST WebBook, offering critical data for its identification in reaction mixtures.[4]

Synthesis and Purification

The synthesis of this compound is a well-established, two-step process commencing from the corresponding secondary amine, 2,6-dimethylpiperidine. This pathway involves the introduction of a nitroso group, followed by its reduction to the desired primary amine.

Causality of Experimental Choices:

-

Nitrosation: The reaction is performed under acidic conditions to generate the active nitrosating agent, nitrous acid (HNO₂), in situ from sodium nitrite. The secondary amine of 2,6-dimethylpiperidine is sufficiently nucleophilic to attack the nitrous acid, forming the N-nitrosamine intermediate.[9][10] Maintaining a low temperature (0-10 °C) is critical to prevent the decomposition of nitrous acid and minimize side reactions.

-

Reduction: The subsequent reduction of the N-nitroso group is a standard transformation in organic chemistry. Common and effective reducing agents for this step include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This step selectively reduces the N=O bond to an N-NH₂ group without affecting the piperidine ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-Nitroso-2,6-dimethylpiperidine (Intermediate)

This protocol is adapted from established procedures for the N-nitrosation of secondary amines.[9]

-

Dissolve 2,6-dimethylpiperidine (1.0 eq) in water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq).

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid (e.g., 6M HCl), ensuring the temperature is maintained below 10 °C. The pH should be acidic to facilitate the formation of nitrous acid.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

Extract the product from the aqueous layer using an organic solvent such as dichloromethane or diethyl ether (3x volumes).

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude N-nitroso-2,6-dimethylpiperidine.

The reduction of this intermediate to this compound would then be carried out using a standard procedure with a suitable reducing agent. Purification of the final product is typically achieved by vacuum distillation, as suggested by its boiling point at reduced pressure.[5][6]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the nucleophilicity of its primary amino group. This functionality allows it to serve as a key reactant in the synthesis of a wide array of more complex molecules.

Key Synthetic Applications:

-

Hydrazone Formation: It readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating linkers or introducing specific pharmacophores in drug design.

-

Amide Synthesis: As a potent nucleophile, it reacts with acyl chlorides, anhydrides, or activated carboxylic acids to form amides, a common functional group in pharmaceuticals.[11]

-

Synthesis of Bioactive Agents: It has been explicitly used as a reactant in the synthesis of:

-

Anticonvulsant agents: Demonstrating its utility in developing central nervous system therapeutics.

-

HIV entry inhibitors: Specifically for the CXCR4 receptor, highlighting its role in antiviral drug discovery.

-

N-substituted 3-aminorhodanine derivatives: These compounds are investigated for various biological activities.

-

The steric bulk provided by the two methyl groups can also be strategically employed to influence the conformation of the final molecule, potentially enhancing binding affinity to a biological target or improving metabolic stability.

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[12][13] It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5]

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description |

|---|---|---|

| Pictograms | GHS02, GHS07 | Flame, Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H226 | Flammable liquid and vapor. |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Keep away from sources of ignition and incompatible materials such as acids, bases, and strong oxidizing agents.[12]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and protective clothing. A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK) is recommended if exposure limits are exceeded or irritation is experienced.[12]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. This compound [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 39135-39-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scbt.com [scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

molecular structure of 1-Amino-2,6-dimethylpiperidine.

An In-depth Technical Guide to the Molecular Structure of 1-Amino-2,6-dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds.[1] Its conformational flexibility and stereochemical diversity allow for the precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity. Within this important class of heterocycles, this compound (ADP) presents a fascinating case study in stereoisomerism and conformational dynamics.

This technical guide provides a comprehensive exploration of the Moving beyond a simple description, this document delves into the foundational principles of its stereochemistry, the subtleties of its conformational preferences, and the synergistic experimental and computational methodologies required for its definitive structural elucidation. The objective is to equip researchers and drug development professionals with a robust understanding of ADP's three-dimensional architecture, a critical prerequisite for its application in rational drug design and chemical synthesis.

Part 1: Stereochemistry and Isomerism of this compound

The structural identity of this compound is fundamentally defined by the stereochemistry of its parent ring, 2,6-dimethylpiperidine. The presence of two stereocenters at the C2 and C6 positions gives rise to three distinct stereoisomers.[2][3]

-

(cis)-2,6-Dimethylpiperidine Core: This configuration features the two methyl groups on the same face of the piperidine ring. It is an achiral, meso compound, designated as (2R, 6S)-1-Amino-2,6-dimethylpiperidine . Due to a plane of symmetry, it is superimposable on its mirror image.

-

(trans)-2,6-Dimethylpiperidine Core: In this configuration, the two methyl groups are on opposite faces of the ring. This arrangement results in a pair of non-superimposable mirror images, or enantiomers:

-

(2R, 6R)-1-Amino-2,6-dimethylpiperidine

-

(2S, 6S)-1-Amino-2,6-dimethylpiperidine

-

These stereochemical differences are not trivial; they profoundly influence the molecule's overall shape, conformational stability, and, consequently, its interaction with other chiral molecules such as biological receptors.

Caption: The three stereoisomers of this compound.

Part 2: Conformational Analysis

The biological function of a molecule is dictated by its three-dimensional shape. For ADP, this shape is determined by the conformational preferences of the six-membered piperidine ring, which overwhelmingly adopts a chair conformation to minimize angular and torsional strain.[4] The orientation of the methyl and amino substituents is a result of a delicate energetic balance.

Conformation of the cis-(2R, 6S)-Isomer

The cis-isomer predominantly exists in a single, highly stable chair conformation.

-

Substituent Orientation: To minimize destabilizing steric interactions known as 1,3-diaxial strain, both methyl groups occupy equatorial positions on the ring.[2][3] This arrangement places them away from the axial hydrogens on the same side of the ring.

-

Amino Group Position: The N-amino group, being a substituent on the ring nitrogen, also has a preference for the less sterically hindered equatorial position.

-

Ring Inversion: While ring inversion is theoretically possible, it is energetically prohibitive for the cis-isomer. The inverted chair form would force both bulky methyl groups into highly unfavorable axial positions, resulting in significant steric strain.

Conformation of the trans-(2R, 6R)- and (2S, 6S)-Isomers

The conformational landscape of the trans-isomers is more complex. In any given chair conformation, the trans arrangement necessitates that one methyl group be in an axial position while the other is equatorial.

-

Conformational Equilibrium: These isomers exist as a dynamic equilibrium between two chair conformers, which can be interconverted via ring inversion. The two conformers are energetically equivalent as each possesses one axial and one equatorial methyl group.

-

Influence of the N-Amino Group: The position of the N-amino group (axial vs. equatorial) will slightly influence the energy of each conformer, but the primary equilibrium is dictated by the ring inversion process.

Caption: Conformational equilibria for cis and trans isomers of ADP.

Part 3: Methodologies for Structural Elucidation

A complete and trustworthy structural characterization of ADP requires a multi-pronged approach, integrating computational modeling with definitive spectroscopic and crystallographic data. This synergy ensures that the proposed structure is not only theoretically sound but also validated by empirical evidence.

A. Computational Modeling: The In Silico Blueprint

Expertise & Experience: Computational chemistry serves as an indispensable starting point. It allows for the rapid, low-cost prediction of molecular properties and provides a theoretical framework for interpreting experimental data. Density Functional Theory (DFT) is the workhorse for such tasks, offering an optimal balance between computational expense and accuracy for organic molecules.[5][6]

Protocol: DFT-Based Structural Analysis

-

Model Construction: The initial step involves building the 3D structures of all possible stereoisomers and their likely chair conformers.

-

Methodology Selection: The choice of functional and basis set is critical for accuracy. The B3LYP functional combined with a Pople-style basis set like 6-31+G(d,p) is a well-established standard.[6]

-

B3LYP: A hybrid functional that accounts for electron correlation.

-

6-31+G(d,p): This basis set provides flexibility. The '+' denotes diffuse functions, essential for describing lone pairs (like on the nitrogens), while 'd' and 'p' are polarization functions that allow for non-spherical electron density, crucial for accurate geometry.

-

-

Geometry Optimization: An unconstrained optimization is performed to locate the lowest energy (most stable) geometry for each conformer.

-

Vibrational Frequency Analysis: This is a self-validating step. A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.[5] This calculation also yields the theoretical vibrational (IR and Raman) spectra.

Caption: A typical DFT workflow for molecular structure validation.

Data Presentation: Calculated Structural Parameters

The following table presents optimized geometrical parameters for this compound calculated using DFT (B3LYP/6-31+G(d,p)) and Hartree-Fock (HF/6-31+G(d,p)) methods.

| Parameter | Bond/Angle | B3LYP (Å or °) | HF (Å or °) |

| Bond Length | N1-C2 | 1.4167 | 1.4164 |

| N1-C6 | 1.4231 | 1.4179 | |

| C2-C3 | 1.5035 | 1.5031 | |

| N1-N7 | 1.4011 | 1.3912 | |

| N7-H8 | 1.0235 | 1.0030 | |

| Bond Angle | C6-N1-C2 | 110.198 | 110.144 |

| N1-C2-C3 | 117.112 | 117.001 | |

| C3-C4-C5 | 117.500 | 117.774 | |

| N1-N7-H9 | 109.190 | 110.100 | |

| Dihedral Angle | C6-N1-C2-C3 | 1.4274 | 0.2868 |

| N1-C2-C3-C4 | -1.663 | -1.283 | |

| Data sourced from D Cecily Mary Glory, et al. (2017).[6] |

B. Spectroscopic Analysis: Probing the Structure

Expertise & Experience: While computation provides a model, spectroscopy provides the experimental proof. A combination of vibrational and nuclear magnetic resonance spectroscopy is used to confirm the predicted structure and analyze its behavior in solution.

Protocol: Vibrational Spectroscopy (FTIR/FT-Raman)

-

Sample Preparation: The pure ADP sample is analyzed, typically as a neat liquid or KBr pellet.

-

Data Acquisition: An FTIR spectrum is recorded (e.g., 4000-400 cm⁻¹) and a complementary FT-Raman spectrum is also acquired (e.g., 3500-50 cm⁻¹).[5][7]

-

Spectral Interpretation: The experimental spectra are compared to the theoretical spectra generated from the DFT frequency analysis. Key vibrational modes, such as N-H stretches (around 3300-3400 cm⁻¹), C-H stretches (2800-3000 cm⁻¹), and the fingerprint region (<1500 cm⁻¹), are assigned.[7] This comparison serves as a powerful validation of the computed geometry.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Trustworthiness: NMR is arguably the most powerful technique for structural elucidation of organic molecules in solution. It provides definitive information on atomic connectivity, symmetry, and stereochemistry.

-

Sample Preparation: 5-10 mg of the ADP sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of Tetramethylsilane (TMS) is often added as an internal reference (0 ppm).[8]

-

Data Acquisition: High-resolution ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D experiments like COSY and HSQC may be run to confirm assignments.

-

Spectral Interpretation:

-

Symmetry: For the cis-isomer, the C₂ plane of symmetry makes the two methyl groups and corresponding ring protons chemically equivalent. This results in a simpler spectrum with fewer signals. The trans-isomer, being asymmetric, will show distinct signals for each of the two methyl groups and for most of the ring protons.

-

Chemical Shifts (δ): The position of signals in the spectrum reveals the electronic environment of the nuclei. These experimental shifts are compared against values predicted by DFT calculations.[6]

-

Coupling Constants (J): In the ¹H spectrum, the splitting of signals reveals neighboring protons. The magnitude of the coupling constant between protons on adjacent carbons is related to the dihedral angle between them (the Karplus relationship). Large couplings (~10-13 Hz) are characteristic of a trans-diaxial relationship, confirming the chair conformation.

-

C. X-ray Crystallography: The Gold Standard

Authoritative Grounding: Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure in the solid state. It generates a 3D model of the molecule with atomic-level precision, confirming connectivity, bond lengths, bond angles, and absolute stereochemistry.[9]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (The Critical Step): This is often the most challenging part of the experiment. High-quality single crystals are grown, typically by slow evaporation of a saturated solution of ADP in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).[9] The process can be empirical, testing various solvents and conditions.

-

Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm) is selected, mounted on a goniometer, and placed in a stream of cold nitrogen gas within an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and thousands of diffraction patterns are collected.

-

Structure Solution and Refinement: The diffraction data is processed by complex software to calculate an electron density map of the unit cell. Atoms are fitted into this map, and the model is refined to achieve the best possible fit with the experimental data, yielding the final, precise molecular structure.

Conclusion

The molecular structure of this compound is a rich subject defined by the interplay of its stereoisomerism and conformational preferences. The cis-(2R, 6S) isomer is conformationally locked into a stable di-equatorial chair, while the trans-(2R, 6R) and (2S, 6S) enantiomers exist in a dynamic equilibrium of two chair conformers.

A definitive understanding of this structure is not achievable through any single technique. It requires a synergistic and self-validating system of inquiry, beginning with the predictive power of computational modeling (DFT), followed by empirical confirmation through spectroscopic methods (NMR, FTIR/Raman), and culminating in the definitive solid-state picture provided by X-ray crystallography. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the authoritative structural grounding necessary for the successful application of this compound in research and development.

References

- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 2. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. 2,6-Dimethylpiperidine [chemeurope.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

1-Amino-2,6-dimethylpiperidine spectroscopic data (NMR, IR, Mass Spec).

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Amino-2,6-dimethylpiperidine

Introduction

This compound (ADP), with the chemical formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol , is a substituted cyclic hydrazine derivative of significant interest in synthetic organic chemistry.[1][2] It serves as a versatile reactant and intermediate for the synthesis of various compounds, including amides and hydrazones, and has been utilized in the development of anticonvulsant agents and HIV entry inhibitors.[3] Given its role in complex molecular synthesis, the unambiguous confirmation of its structure and purity is paramount. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the rigorous identification and characterization of this compound. The insights provided herein are grounded in established spectroscopic principles and are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for their work.

Molecular Structure and Stereoisomerism

The structure of this compound consists of a piperidine ring substituted with two methyl groups at the C2 and C6 positions and an amino group on the ring nitrogen. The presence of two chiral centers at C2 and C6 gives rise to three possible stereoisomers: the chiral (2R, 6R) and (2S, 6S) enantiomers, and the achiral meso compound (2R, 6S).

The piperidine ring exists predominantly in a chair conformation to minimize steric strain. The relative orientation of the two methyl groups (cis or trans) significantly influences the molecule's symmetry and, consequently, its spectroscopic signature, particularly in NMR. Commercially available ADP is often a mixture of these isomers.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. The spectrum is complicated by the presence of stereoisomers and the rigid chair conformation, which renders the axial and equatorial protons on the same carbon atom diastereotopic, and thus chemically non-equivalent.

Expected Signals and Assignments:

-

-NH₂ Protons: The two protons on the primary amino group are expected to produce a broad singlet. The chemical shift of this peak is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It typically appears in the range of 1.5-3.5 ppm.

-

Ring Protons (C2-H, C6-H): These methine protons are adjacent to both a nitrogen atom and a methyl group. They will appear as complex multiplets due to coupling with adjacent methylene protons and the methyl protons. Their position downfield is influenced by the electronegative nitrogen atom.

-

Ring Protons (C3-H₂, C4-H₂, C5-H₂): The methylene protons of the piperidine ring will resonate as a series of complex, overlapping multiplets in the aliphatic region, typically between 1.0 and 1.8 ppm. The complexity arises from geminal coupling and vicinal coupling to non-equivalent neighboring protons.

-

Methyl Protons (-CH₃): The methyl groups at C2 and C6 will appear as doublets due to coupling with the adjacent methine protons (C2-H and C6-H). The presence of cis and trans isomers may lead to multiple doublets in this region, typically around 1.0-1.2 ppm.

Table 1: Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH-CH₃ | ~ 1.0 - 1.2 | Doublet (d) | 6H | May appear as multiple doublets due to stereoisomers. |

| Ring -CH₂ - | ~ 1.0 - 1.8 | Multiplet (m) | 6H | Complex, overlapping signals from C3, C4, and C5 protons. |

| -CH -CH₃ | ~ 2.5 - 2.8 | Multiplet (m) | 2H | Signals for C2 and C6 protons. |

| -NH₂ | ~ 1.5 - 3.5 | Broad Singlet (br s) | 2H | Shift and width are variable; may exchange with D₂O. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for routine characterization.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.[4]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for a sufficient signal-to-noise ratio.

-

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative proton ratios.

-

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals depends on the molecular symmetry of the specific isomer being analyzed. For the meso (cis) isomer, which has a plane of symmetry, fewer signals would be expected than for the chiral (trans) isomers.

Expected Signals and Assignments:

-

Methyl Carbons (-CH₃): The methyl carbons at C2 and C6 are expected in the high-field region of the spectrum, typically around 20-25 ppm.

-

Methylene Carbons (-CH₂-): The C3, C4, and C5 carbons of the piperidine ring will appear in the 25-45 ppm range. In the meso isomer, C3 and C5 would be equivalent.

-

Methine Carbons (-CH-): The C2 and C6 carbons, being attached to the nitrogen atom, will be shifted downfield compared to the other ring carbons, typically appearing in the 50-60 ppm range.

Table 2: Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH-C H₃ | ~ 20 - 25 | May show multiple peaks if isomers are present. |

| C 4H₂ | ~ 25 - 30 | Central methylene carbon. |

| C 3H₂ / C 5H₂ | ~ 35 - 45 | Methylene carbons adjacent to the substituted carbons. |

| C 2H / C 6H | ~ 50 - 60 | Methine carbons attached to nitrogen. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same locked and shimmed spectrometer.

-

Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A larger number of scans (e.g., 512 or 1024) is required.

-

-

Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).[5]

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key signatures will be from the N-H bonds of the amino group and the C-H bonds of the aliphatic structure.[6][7]

Expected Absorption Bands:

-

N-H Stretching: A primary amine (-NH₂) group typically shows two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of C-H stretching in the methyl and methylene groups.

-

N-H Bending: The scissoring vibration of the primary amine group usually appears as a moderately strong band in the range of 1590-1650 cm⁻¹.

-

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.

-

C-N Stretching: This vibration typically gives rise to a weak to medium absorption in the 1000-1250 cm⁻¹ range.

Table 3: Summary of Key IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium |

| C-H Bend | 1350 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Weak-Medium |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample like ADP, the simplest method is to prepare a neat film. Place one drop of the liquid between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin capillary film.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

-

Acquisition:

-

Place the prepared salt plates in the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and structural fragments of a molecule. The NIST Chemistry WebBook contains EI-MS data for this compound.[1][2]

Expected Ions and Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 128.22. This peak should be observable.

-

Alpha-Cleavage: The most characteristic fragmentation pathway for N-alkyl piperidines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. For ADP, this would involve the loss of a methyl group (•CH₃, 15 Da) from the C2 or C6 position. This would result in a stable, resonance-delocalized cation.

-

[M - 15]⁺: Loss of a methyl group leads to a fragment at m/z 113.

-

-

Ring Cleavage: Further fragmentation of the piperidine ring can occur, leading to a series of smaller ions.

The base peak (the most intense peak in the spectrum) is often the result of the most stable fragment ion formed. For many substituted piperidines, the fragment resulting from alpha-cleavage is the base peak.

Caption: Key fragmentation pathway for this compound in EI-MS.

Table 4: Summary of Expected Mass Spectrometry Data (EI-MS)

| m/z | Proposed Fragment | Relative Intensity |

| 128 | [M]⁺ (Molecular Ion) | Moderate |

| 113 | [M - CH₃]⁺ | High (Likely Base Peak) |

| 98 | [M - NH₂ - CH₃]⁺ or Ring Fragment | Moderate |

| 70 | Ring Fragment | Moderate |

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like ADP, direct injection via a heated probe or introduction through a Gas Chromatography (GC) system (GC-MS) is appropriate. GC-MS has the added benefit of separating isomers and impurities.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the combined interpretation of NMR, IR, and Mass Spectrometry data. ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework and isomeric composition. IR spectroscopy confirms the presence of key functional groups, primarily the N-H bonds of the amino group. Finally, Mass Spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns, with alpha-cleavage being a defining characteristic. Together, these techniques provide a robust and self-validating system for the unambiguous identification and quality assessment of this important synthetic building block.

References

Introduction: The Strategic Importance of 1-Amino-2,6-dimethylpiperidine

An In-Depth Technical Guide to the Synthesis of 1-Amino-2,6-dimethylpiperidine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, a valuable building block for pharmaceutical and chemical research. The synthesis is presented as a two-stage process, beginning with the formation of the core heterocyclic precursor, cis-2,6-dimethylpiperidine, followed by its direct N-amination. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key methodological choices.

This compound (CAS No: 39135-39-2, Molecular Formula: C₇H₁₆N₂) is a substituted hydrazine derivative built upon the sterically hindered 2,6-dimethylpiperidine scaffold. This structure is of significant interest in medicinal chemistry, where the piperidine motif is a prevalent core in numerous bioactive molecules and approved pharmaceuticals. The presence of a reactive N-amino group provides a versatile handle for further functionalization, making it a key intermediate for the synthesis of more complex molecules, including novel amides and other heterocyclic systems.

The synthesis strategy detailed herein focuses on a logical and efficient two-step sequence:

-

Precursor Synthesis: Catalytic hydrogenation of commercially available 2,6-dimethylpyridine (2,6-lutidine) to form the saturated piperidine ring.

-

N-Amination: Electrophilic amination of the resulting secondary amine to install the terminal amino group.

A critical aspect of this synthesis is the control and understanding of stereochemistry. 2,6-Dimethylpiperidine exists as two diastereomers: a chiral trans-(2R,6R)/(2S,6S) enantiomeric pair and an achiral, mesocis-(2R,6S) isomer. The described hydrogenation pathway predominantly yields the thermodynamically favored cis isomer, which is often the desired starting point for further synthetic elaboration.[1]

Part 1: Synthesis of the Precursor: cis-2,6-Dimethylpiperidine

The most direct and industrially scalable method for producing 2,6-dimethylpiperidine is the catalytic hydrogenation of 2,6-dimethylpyridine, also known as 2,6-lutidine.[1]

Principle and Rationale

The hydrogenation of a pyridine ring is challenging due to its aromatic stability, which requires more forcing conditions (e.g., higher pressures and temperatures) than the reduction of simple alkenes.[2] The reaction is typically performed in the presence of a heterogeneous catalyst, most commonly a platinum-group metal.

Causality of Experimental Choices:

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and widely used catalyst for this transformation. It is typically pre-reduced in situ to form highly active platinum black.[3]

-

Solvent and Additive: The use of an acidic solvent, such as glacial acetic acid, is crucial. The acid protonates the nitrogen atom of the pyridine ring, which activates the ring towards reduction and mitigates catalyst poisoning by the basic nitrogen atoms of the substrate and product.[3][4]

-

Stereochemical Outcome: The hydrogenation of the planar pyridine ring occurs via stepwise addition of hydrogen atoms to one face of the ring as it is adsorbed on the catalyst surface. This process predominantly leads to the syn-addition of hydrogens, resulting in the formation of the cis-2,6-dimethylpiperidine isomer as the major product.[1]

Overall Synthesis Pathway

Caption: Two-step synthesis of this compound.

Experimental Protocol 1: Catalytic Hydrogenation of 2,6-Dimethylpyridine

This protocol is adapted from established procedures for pyridine hydrogenation.[3][5]

Materials:

-

2,6-Dimethylpyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂) (5 mol%)

-

Glacial Acetic Acid (solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

Equipment:

-

High-pressure autoclave/hydrogenator equipped with a stirrer

Procedure:

-

Vessel Charging: In a suitable high-pressure reaction vessel, dissolve 2,6-dimethylpyridine (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of substrate).

-

Catalyst Addition: Carefully add the Platinum(IV) oxide catalyst (5 mol%) to the solution.

-

System Purge: Seal the reaction vessel securely. Purge the vessel and headspace with an inert gas (e.g., nitrogen or argon) at least three times to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 50-70 bar.[3] Begin vigorous stirring and maintain the reaction at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-10 hours.

-

Work-up:

-

Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

-

Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.

-

Transfer the filtrate to a beaker and cool in an ice bath. Carefully neutralize the acetic acid by the slow, portion-wise addition of a saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cis-2,6-dimethylpiperidine.

-

-

Purification: The crude product can be purified by distillation if necessary.

Data Summary: Hydrogenation Conditions

| Catalyst | Pressure (bar) | Solvent | Temperature | Typical Yield | Reference |

| PtO₂ | 50 - 70 | Glacial Acetic Acid | Room Temp. | >90% | [3] |

| Pd/C | ~5 | Methanol/HCl | 40°C | High | [4] |

| Ru-based | >50 | Water/H₂SO₄ | 120°C | >95% | [5] |

Part 2: N-Amination of cis-2,6-Dimethylpiperidine

The introduction of an amino group onto the sterically hindered nitrogen of 2,6-dimethylpiperidine requires a potent electrophilic aminating agent.

Principle and Rationale

Electrophilic amination involves the reaction of a nucleophile (the secondary amine) with a reagent that can deliver an "N+" synthon. While classical reagents like hydroxylamine-O-sulfonic acid (HOSA) or chloramine can be used, modern methods often provide cleaner reactions and higher yields.[6][7]

Causality of Experimental Choices:

-

Reagent Selection: Oxaziridines have emerged as highly effective and versatile electrophilic aminating agents.[8] Specifically, N-Boc-oxaziridines derived from ketones (e.g., diethyl ketomalonate) are superior for aminating primary or secondary amines.[9][10] This is because the ketone byproduct generated is less electrophilic than the aldehyde byproducts from other oxaziridines, thus preventing the formation of undesired imine side products.[9][11]

-

Protecting Group Strategy: The use of an N-Boc-oxaziridine directly installs a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is a robust protecting group that is stable to the reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), providing the free amine in a clean final step.

Experimental Workflow for N-Amination

Caption: Experimental workflow for N-Amination and Deprotection.

Experimental Protocol 2: N-Amination and Deprotection

This protocol is based on the work of Armstrong et al. for the amination of amines using a ketone-derived oxaziridine.[9][10]

Step 2a: N-Amination with N-Boc-Oxaziridine

Materials:

-

cis-2,6-Dimethylpiperidine (1.0 eq)

-

3-(tert-Butoxycarbonyl)-2-(tert-butoxycarbonyl)-oxaziridine (or similar ketone-derived N-Boc oxaziridine) (1.0 eq)

-

Toluene or Dichloromethane (CH₂Cl₂) (solvent)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve cis-2,6-dimethylpiperidine (1.0 eq) in the chosen solvent (e.g., Toluene, 0.1-0.2 M).

-

Reagent Addition: Add the N-Boc-oxaziridine (1.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting amine.

-

Work-up & Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to afford the N-Boc-1-amino-2,6-dimethylpiperidine.

-

Step 2b: Boc Deprotection

Materials:

-

N-Boc-1-amino-2,6-dimethylpiperidine (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Sodium Hydroxide (NaOH) solution (e.g., 1M)

-

Diethyl Ether or DCM for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in DCM.

-

Acid Addition: Add trifluoroacetic acid (5-10 eq) to the solution and stir at room temperature.

-

Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in water and cool in an ice bath. Carefully basify the solution with NaOH solution to pH > 12.

-

Extract the aqueous layer with diethyl ether or DCM (3x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the final product, this compound.

-

Data Summary: N-Amination Conditions

| Step | Reagent | Solvent | Temperature | Typical Yield | Reference |

| Amination | N-Boc-Oxaziridine | Toluene / CH₂Cl₂ | Room Temp. | 70-90% | [9][10] |

| Deprotection | Trifluoroacetic Acid | CH₂Cl₂ | Room Temp. | >95% | Standard Protocol |

Part 3: Workflow Validation and Characterization

To ensure the successful synthesis and purity of the final product, a self-validating system of analytical checks should be employed at each stage.

-

Precursor Validation (cis-2,6-Dimethylpiperidine):

-

¹H NMR: Confirmation of the cis configuration can be inferred from the coupling constants and chemical shifts of the methyl and ring protons.

-

GC-MS: To confirm the molecular weight (113.2 g/mol ) and assess purity.

-

-

Final Product Validation (this compound):

-

¹H & ¹³C NMR: To confirm the complete structure, including the presence of the N-NH₂ group and the integrity of the dimethylpiperidine ring.

-

Mass Spectrometry (MS): To verify the correct molecular weight (128.22 g/mol ).

-

FTIR Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine.

-

Conclusion

The synthesis of this compound is reliably achieved through a two-part strategy involving the catalytic hydrogenation of 2,6-lutidine followed by electrophilic N-amination. The hydrogenation step provides excellent yields of the required cis-2,6-dimethylpiperidine precursor. For the critical N-amination step, the use of a modern, ketone-derived N-Boc-oxaziridine reagent is recommended to ensure a clean reaction with high yields, avoiding common side reactions. This pathway is robust, scalable, and provides access to a valuable and versatile building block for advanced chemical synthesis.

References

- 1. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 7. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

- 11. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

An In-Depth Technical Guide to the Cis and Trans Isomers of 1-Amino-2,6-dimethylpiperidine

Abstract: This technical guide provides a comprehensive overview of the synthesis, stereochemistry, separation, and characterization of the cis and trans isomers of 1-Amino-2,6-dimethylpiperidine. The piperidine scaffold is a cornerstone in medicinal chemistry, and the stereochemical arrangement of its substituents profoundly influences pharmacological activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth analytical discussions, and insights into the practical application of these valuable chiral building blocks.[3][4]

Introduction: The Significance of Piperidine Stereoisomers

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, including drugs for treating allergies, diabetes, cancer, and central nervous system disorders.[1][5] Its prevalence stems from its stable, six-membered heterocyclic structure which allows for diverse three-dimensional arrangements of substituents, directly impacting molecular shape and interactions with biological targets.[3][4]

Among disubstituted piperidines, the 2,6-disubstituted pattern presents a classic case of cis-trans isomerism. The spatial orientation of these substituents dictates the molecule's conformational preferences and, consequently, its biological and chemical properties. This compound, a chiral N-amino piperidine, exemplifies this principle. Its cis and trans isomers serve as stereochemically defined scaffolds, making them highly valuable for constructing complex molecules in drug discovery programs where precise control over stereochemistry is paramount.[3][5]

This guide details the synthetic pathway from the common precursor, 2,6-dimethylpyridine (2,6-lutidine), to the final N-aminated products, with a critical focus on the methods used to isolate and definitively characterize each stereoisomer.

Stereochemistry and Conformational Analysis

The stereochemical identity of this compound is determined by the relative orientation of the two methyl groups at the C2 and C6 positions. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.

-

cis-1-Amino-2,6-dimethylpiperidine ((2R,6S)-meso form): In the most stable conformation, both methyl groups occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions.[6] This results in a highly symmetric, achiral meso compound.

-

trans-1-Amino-2,6-dimethylpiperidine ((2R,6R) and (2S,6S)-enantiomers): In this isomer, one methyl group must occupy an equatorial position while the other is forced into an axial position.[6] This arrangement leads to a chiral molecule, existing as a pair of enantiomers.

The N-amino group will also have its own conformational preferences, but the ring conformation is primarily dictated by the sterically demanding methyl groups. Understanding these conformational differences is the key to interpreting spectroscopic data and predicting reactivity.

Figure 1: Chair conformations of cis- and trans-2,6-dimethylpiperidine precursors.

Synthetic and Purification Workflow

The synthesis of the target molecules is a multi-step process that requires careful control over reaction conditions to manage stereoselectivity, followed by robust purification and analytical validation.

Caption: Overall workflow from starting material to final characterized products.

3.1. Synthesis of 2,6-Dimethylpiperidine Isomers (Precursor)

The primary route to 2,6-dimethylpiperidine is the catalytic hydrogenation of 2,6-dimethylpyridine.[6] This reaction typically produces a mixture of cis and trans isomers, with the cis isomer often being the major product due to its greater thermodynamic stability.[6][7]

Experimental Protocol: Catalytic Hydrogenation of 2,6-Dimethylpyridine

-

Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr reactor), add 2,6-dimethylpyridine (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add the hydrogenation catalyst (e.g., 5 mol% Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C)).

-

Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 atm. Heat the mixture to 80-120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by GC-MS analysis of aliquots.

-

Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude oil, a mixture of cis and trans 2,6-dimethylpiperidine, can be purified by fractional distillation. The cis isomer generally has a lower boiling point than the trans isomer.

3.2. Separation of cis and trans Precursor Isomers

For many applications, a pure sample of each isomer is required. While fractional distillation can be effective on a large scale, column chromatography is the preferred method for laboratory-scale purification.

Experimental Protocol: Chromatographic Separation

-

Column Preparation: Pack a silica gel column with a suitable non-polar eluent system (e.g., hexane/ethyl acetate with 1% triethylamine to prevent amine tailing).

-

Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. The less polar cis isomer will typically elute before the more polar trans isomer.

-

Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the pure fractions of each isomer.

-

Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to yield the isolated products.

3.3. N-Amination of 2,6-Dimethylpiperidine Isomers

The conversion of a secondary amine to an N-amino derivative (a hydrazine) is achieved via electrophilic amination. Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective reagent for this transformation.[8][9] The reaction is performed separately on the purified cis and trans isomers.

Experimental Protocol: N-Amination with HOSA [9][10]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the purified 2,6-dimethylpiperidine isomer (1.0 eq) in an aqueous or alcoholic solution (e.g., methanol/water).

-

Base Addition: Cool the solution in an ice bath and add a base such as sodium hydroxide or potassium hydroxide (2.0 eq) to act as an acid scavenger.

-

HOSA Addition: Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in the same solvent, keeping the temperature below 10 °C.

-

Causality Note: HOSA acts as an electrophilic source of "NH₂⁺". The secondary amine is the nucleophile, and the base is crucial to neutralize the sulfonic acid byproduct, driving the reaction to completion.[8]

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or chromatography.

Spectroscopic Characterization and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for distinguishing between the cis and trans isomers of this compound. The different conformations and symmetries of the isomers lead to distinct chemical shifts and coupling constants.

4.1. ¹H NMR Spectroscopy

-

cis Isomer: Due to the Cₛ symmetry of the diequatorial conformation, the two methyl groups are chemically equivalent and will appear as a single doublet. Similarly, the two protons at C2 and C6 are equivalent, appearing as a single multiplet.

-

trans Isomer: The molecule is chiral but possesses a C₂ axis of symmetry, making the two methyl groups chemically equivalent. However, the key distinction arises from the axial and equatorial environments. The proton on the carbon bearing the axial methyl group will have different couplings (typically large axial-axial couplings) compared to the proton on the carbon with the equatorial methyl group. This leads to more complex multiplets for the ring protons compared to the cis isomer.

4.2. ¹³C NMR Spectroscopy

The symmetry differences are also reflected in the ¹³C NMR spectra.

-

cis Isomer: Due to symmetry, will show fewer signals. The two methyl carbons are equivalent (one signal), C2 and C6 are equivalent (one signal), and C3 and C5 are equivalent (one signal), plus a signal for C4.

-

trans Isomer: While the methyl carbons and the C2/C6 carbons are also equivalent due to the C₂ axis, their chemical shifts will differ from the cis isomer due to the different steric environments (axial vs. equatorial substituents). The upfield shift of an axial methyl group (gamma-gauche effect) is a classic diagnostic feature.

Table 1: Predicted NMR Data for Isomer Differentiation

| Feature | cis-1-Amino-2,6-dimethylpiperidine | trans-1-Amino-2,6-dimethylpiperidine | Rationale |

| ¹H NMR (CH₃) | One doublet | One doublet | Both isomers have equivalent methyls due to symmetry. |

| ¹H NMR (Ring) | Simpler multiplet patterns | More complex multiplet patterns | Higher symmetry in cis isomer; distinct axial/equatorial protons in trans. |

| ¹³C NMR (Signals) | 4 distinct signals | 4 distinct signals | Both have C₂ or Cₛ symmetry. |

| ¹³C NMR (CH₃ Shift) | ~18-22 ppm (Equatorial) | ~14-17 ppm (Axial) | The axial methyl group in the trans isomer is shielded (gamma-gauche effect) and appears upfield. |

Applications and Future Outlook

The stereochemically pure isomers of this compound are valuable building blocks in pharmaceutical and materials science.

-

Drug Development: As chiral scaffolds, they can be incorporated into larger molecules to control the three-dimensional architecture, which is critical for optimizing binding affinity and selectivity for protein targets.[3][4]

-

Asymmetric Synthesis: The N-amino group can serve as a directing group or be transformed into other functionalities, making these compounds useful as chiral auxiliaries or synthons.

-

Pharmacological Probes: The N-amino functionality introduces a hydrazine moiety. Hydrazines and their derivatives (hydrazones) are known to exhibit a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[11][12][13][14] These isomers can be used to develop novel therapeutic agents based on this pharmacophore.

The continued development of stereoselective synthetic methods for piperidine derivatives will further enhance the accessibility of these and related compounds, enabling broader exploration of their potential in medicinal chemistry.[15]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. tsijournals.com [tsijournals.com]

- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. naturalspublishing.com [naturalspublishing.com]

- 15. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

physical properties of 1-Amino-2,6-dimethylpiperidine (boiling point, density).

An In-Depth Technical Guide to the Physical Properties of 1-Amino-2,6-dimethylpiperidine

Introduction

This compound (CAS No. 39135-39-2) is a substituted heterocyclic amine with a molecular formula of C₇H₁₆N₂.[1][2][3] Its structure, featuring a piperidine ring with two methyl groups at the 2 and 6 positions and an amino group attached to the nitrogen atom, gives rise to stereoisomerism and specific chemical reactivity.[1][4] This compound serves as a valuable reactant and intermediate in organic synthesis, notably in the preparation of amides, hydrazones, and various pharmacologically active agents, including potential anticonvulsants and HIV entry inhibitors.[2][5] A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its safe handling, reaction optimization, and process scale-up in research and drug development settings. This guide provides a detailed examination of these core properties, grounded in established experimental methodologies and theoretical principles.

Physicochemical Data Summary

The key physical and chemical identifiers for this compound are summarized below for quick reference. These values are critical for laboratory use, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 39135-39-2 | [1][2][3][5] |

| Molecular Formula | C₇H₁₆N₂ | [1][2][3][5] |

| Molar Mass | 128.22 g/mol | [1][2][5] |

| Boiling Point | 65-80 °C at 30 mmHg | [1][5] |

| Density | 0.865 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.465 | [1][5] |

Core Physical Properties: An In-Depth Analysis

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is a direct indicator of the strength of intermolecular forces. For this compound, the reported boiling point is a range of 65-80 °C under a reduced pressure of 30 mmHg.[1][5]

Causality and Structural Interpretation:

-

Hydrogen Bonding: As a secondary amine (the exocyclic nitrogen is primary, but the ring nitrogen is tertiary), this compound possesses N-H bonds in its amino group. These allow for intermolecular hydrogen bonding, where the lone pair on a nitrogen atom of one molecule attracts the slightly positive hydrogen atom of another.[6][7] This is a relatively strong intermolecular force that requires significant energy to overcome, leading to a higher boiling point than alkanes of similar molecular weight.[7] However, the hydrogen bonds between amine molecules are generally weaker than those in alcohols because nitrogen is less electronegative than oxygen.[8]

-

Molecular Weight and Dispersion Forces: With a molar mass of 128.22 g/mol , the molecule exhibits van der Waals dispersion forces.[1][2][5] The strength of these forces increases with molecular size and surface area, contributing significantly to the energy required for vaporization.[8]

-

Reduced Pressure Distillation: The boiling point is specified at a reduced pressure (30 mmHg), which is significantly below atmospheric pressure (760 mmHg). This indicates that the compound may be susceptible to decomposition, oxidation, or polymerization at its normal boiling point.[9] By reducing the external pressure, the temperature required to achieve boiling is lowered, allowing for safer distillation and purification of the thermally sensitive compound.

Density

Density is a fundamental physical property defined as mass per unit of volume. For this compound, the literature value is 0.865 g/mL at 25 °C.[1][5] This value is essential for converting mass to volume in experimental setups and for fluid dynamics calculations in process design.

Causality and Experimental Context:

The density of a liquid amine is influenced by its molecular weight, molecular packing efficiency in the liquid state, and temperature. The value of 0.865 g/mL is less than that of water, indicating that it will form the upper layer if mixed with immiscible water. The temperature is specified at 25 °C because density is temperature-dependent; as temperature increases, the volume typically expands, leading to a decrease in density. Accurate density measurements are crucial for process modeling and the design of equipment like absorption towers.[10]

Experimental Determination Protocols

To ensure data integrity and reproducibility, the following protocols describe modern, validated methods for determining the boiling point and density of liquid amines like this compound.

Protocol 1: Determination of Boiling Point via Reduced Pressure Distillation

This method is chosen for its suitability for compounds that may decompose at their atmospheric boiling point.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. This includes a round-bottom flask, a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Vacuum Connection: Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to accurately monitor the pressure. A bleed valve should be included to allow for fine control of the system pressure.

-

Sample Preparation: Place a sample of this compound (e.g., 10 mL) and a few boiling chips or a magnetic stir bar into the round-bottom flask to ensure smooth boiling.

-

System Evacuation: Begin stirring and slowly evacuate the system. Adjust the bleed valve until a stable pressure of 30 mmHg is achieved and maintained as read on the manometer.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb and drips into the condenser. This temperature is the boiling point at the recorded pressure. The temperature should remain constant as the first fraction is collected.

-

Validation: The system's pressure must be continuously monitored. Any fluctuation will alter the boiling point. The protocol's trustworthiness relies on a stable, accurately measured pressure and a stable temperature reading during distillation.

Protocol 2: Determination of Density via Vibrating Tube Densitometer

This is a highly accurate and rapid method for determining the density of liquids. Modern instruments like the Anton Paar DMA series are frequently used for this purpose with high precision.[11][12]

Methodology:

-

Instrument Calibration: Calibrate the densitometer according to the manufacturer's instructions. This typically involves a two-point calibration using dry air and deionized, degassed water at a known temperature (e.g., 25 °C). The instrument measures the oscillation period of a U-shaped tube, which changes based on the density of the fluid inside.

-

Temperature Control: Set the instrument's internal Peltier thermostat to the desired temperature of 25.0 ± 0.1 °C. Allow the system to equilibrate.

-

Sample Introduction: Inject a small, bubble-free aliquot of this compound into the measurement cell using a syringe. Ensure the sample completely fills the U-tube.

-

Measurement: Allow the sample's temperature and the oscillation period to stabilize. The instrument will automatically calculate and display the density.

-

Replicates and Cleaning: Perform multiple (at least three) independent measurements to ensure reproducibility. Between samples, thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely with a stream of air or nitrogen.

-

Validation: The accuracy of this method is contingent on precise calibration and stringent temperature control. The low uncertainty of modern vibrating tube densitometers (often less than ±0.7 kg·m⁻³) provides a high degree of confidence in the results.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive determination of the physical properties of this compound.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound 90 , technical grade 39135-39-2 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. scienceready.com.au [scienceready.com.au]

- 9. cmst.eu [cmst.eu]

- 10. scielo.br [scielo.br]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. researchgate.net [researchgate.net]

1-Amino-2,6-dimethylpiperidine IUPAC name and synonyms.

An In-depth Technical Guide: 1-Amino-2,6-dimethylpiperidine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique structure, combining a sterically hindered secondary amine-derived hydrazine with a piperidine scaffold, makes it a valuable building block for a range of complex molecules. This guide details its chemical identity, physicochemical properties, validated synthesis protocols, and key applications, with a particular focus on its role in drug development. The content is structured to provide both foundational knowledge and practical, field-proven insights for scientists and development professionals.

Chemical Identity and Nomenclature

IUPAC Naming and CAS Registration

The formal IUPAC name for this compound is 2,6-dimethylpiperidin-1-amine .[1][2] It is registered under the Chemical Abstracts Service (CAS) number 39135-39-2 .[1][2][3]

Common Synonyms

In literature and commercial listings, it is frequently referred to by several synonyms, including:

Molecular Structure and Stereoisomerism

The molecular formula is C₇H₁₆N₂.[1][2][3] The structure consists of a piperidine ring substituted with two methyl groups at the 2 and 6 positions and an amino group attached to the ring nitrogen.

A critical feature of this molecule is its stereochemistry, inherited from its precursor, 2,6-dimethylpiperidine. This precursor exists as two primary stereoisomers: a chiral enantiomeric pair ((2R,6R) and (2S,6S)-isomers, known as the trans isomers) and an achiral meso compound ((2R,6S)-isomer, known as the cis isomer).[4] Consequently, this compound also exists in these forms. The spatial arrangement of the methyl groups (either cis or trans) significantly influences the molecule's conformational preference and its steric profile, which is a crucial determinant of its reactivity and biological activity in drug design.

Caption: Molecular structure of this compound.

Physicochemical Properties

The compound is typically a colorless to light yellow liquid.[1] Its physical and chemical properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [1][2][3] |

| Molar Mass | 128.22 g/mol | [1][2] |

| Density | 0.865 g/mL at 25 °C | [1] |

| Boiling Point | 65-80 °C at 30 mmHg | [1] |

| Flash Point | 42 °C (107.6 °F) - closed cup | |

| Refractive Index | n20/D 1.465 | [1] |

| Solubility | Soluble in water, alcohols, and ethers | [1] |

Synthesis and Manufacturing

The synthesis of this compound is logically approached as a two-step process, starting from the readily available precursor 2,6-dimethylpyridine (2,6-lutidine). The causality is clear: the piperidine ring must first be formed before the exocyclic amino group can be installed on the ring nitrogen.

Caption: General two-step synthesis workflow.